molecular structure and conformation of 3-(N-methylamino)-5-t-butylpyrazole
molecular structure and conformation of 3-(N-methylamino)-5-t-butylpyrazole
An In-Depth Technical Guide on the Molecular Structure and Conformation of 3-(N-methylamino)-5-t-butylpyrazole
This guide provides a comprehensive technical overview of the molecular structure and conformational analysis of 3-(N-methylamino)-5-t-butylpyrazole. Given the limited direct literature on this specific molecule, this document synthesizes data from analogous pyrazole structures to build a robust predictive model for its behavior. The methodologies and analyses presented herein are grounded in established principles of physical organic chemistry and are intended for researchers, scientists, and professionals in drug development.
Foundational Principles: The Pyrazole Scaffold
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its electronic structure and steric profile are significantly influenced by the nature and position of its substituents. In the case of 3-(N-methylamino)-5-t-butylpyrazole, the bulky tert-butyl group at the C5 position and the electron-donating N-methylamino group at the C3 position dictate the molecule's overall geometry, reactivity, and potential for intermolecular interactions.
The presence of the N-methylamino group introduces a key feature: the potential for tautomerism. The pyrazole ring can exist in different tautomeric forms, which can influence its hydrogen bonding capabilities and how it interacts with biological targets. Understanding the dominant tautomeric form is critical for any drug development program.
Synthesis and Purification Workflow
The synthesis of 3-(N-methylamino)-5-t-butylpyrazole would likely proceed through a multi-step pathway, starting with the construction of the substituted pyrazole core, followed by the introduction of the N-methylamino group.
Figure 1: Proposed workflow for the synthesis and purification of 3-(N-methylamino)-5-t-butylpyrazole.
Experimental Protocol: Synthesis
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Step 1: Synthesis of 3-amino-5-t-butylpyrazole.
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To a solution of 4,4-dimethyl-3-oxopentanenitrile in ethanol, add hydrazine hydrate dropwise at 0 °C.
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Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting solid is crude 3-amino-5-t-butylpyrazole.
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Step 2: N-Methylation.
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Dissolve the crude 3-amino-5-t-butylpyrazole in a suitable solvent such as dimethylformamide (DMF).
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Add a base, for example, sodium hydride (NaH), to deprotonate the amino group.
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Introduce a methylating agent, such as methyl iodide (CH₃I), and stir the reaction at room temperature.
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Quench the reaction with water and extract the product with an organic solvent.
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Experimental Protocol: Purification
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Column Chromatography: The crude product is subjected to column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the desired product from unreacted starting materials and byproducts.
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Recrystallization: The fractions containing the pure product are combined, the solvent is evaporated, and the resulting solid is recrystallized from a suitable solvent system, such as ethanol/water, to yield the final product in high purity.
Structural Elucidation and Conformational Analysis
A combination of spectroscopic techniques and computational modeling is essential for the unambiguous determination of the molecular structure and preferred conformation of 3-(N-methylamino)-5-t-butylpyrazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary tool for determining the connectivity of atoms in a molecule. For 3-(N-methylamino)-5-t-butylpyrazole, both ¹H and ¹³C NMR would be crucial.
| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Assignment |
| Pyrazole-H | 5.8 - 6.2 | Singlet | C4-H |
| NH | 4.5 - 5.5 | Broad Singlet | N-H |
| N-CH₃ | 2.8 - 3.2 | Doublet | N-CH₃ |
| t-Butyl | 1.2 - 1.5 | Singlet | C(CH₃)₃ |
| ¹³C NMR | Expected Chemical Shift (ppm) | Assignment |
| Pyrazole-C3 | 150 - 160 | C3 |
| Pyrazole-C5 | 160 - 170 | C5 |
| Pyrazole-C4 | 100 - 110 | C4 |
| N-CH₃ | 30 - 40 | N-CH₃ |
| t-Butyl (quat. C) | 30 - 35 | C (CH₃)₃ |
| t-Butyl (CH₃) | 28 - 32 | C(C H₃)₃ |
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state.
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Crystal Growth: Grow single crystals of the purified compound by slow evaporation of a saturated solution in a suitable solvent.
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Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer with a monochromatic X-ray source.
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Structure Solution and Refinement: Process the collected data to solve the phase problem and refine the atomic positions and thermal parameters to obtain the final crystal structure.
Figure 2: Workflow for determining the solid-state structure by X-ray crystallography.
Computational Modeling
In the absence of experimental crystallographic data, computational modeling provides valuable insights into the molecule's preferred conformation. Density Functional Theory (DFT) calculations are a powerful tool for this purpose.
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Initial Structure Generation: Build an initial 3D model of 3-(N-methylamino)-5-t-butylpyrazole.
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Conformational Search: Perform a systematic conformational search to identify low-energy conformers.
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Geometry Optimization: Optimize the geometry of the identified low-energy conformers using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).
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Frequency Analysis: Perform a frequency calculation to confirm tha
